4-Chloro-3-ethylphenyl ethyl sulfide
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Overview
Description
4-Chloro-3-ethylphenyl ethyl sulfide is an organic compound with the molecular formula C10H13ClS It is characterized by the presence of a chloro group, an ethyl group, and a sulfide linkage attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-ethylphenyl ethyl sulfide typically involves the reaction of 4-chloro-3-ethylphenol with ethyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-ethylphenyl ethyl sulfide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran.
Substitution: Amines or thiols; reactions are facilitated by bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-ethylphenyl ethyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Chloro-3-ethylphenyl ethyl sulfide exerts its effects involves interactions with specific molecular targets. The chloro and ethyl groups, along with the sulfide linkage, contribute to the compound’s reactivity and ability to form covalent bonds with target molecules. These interactions can disrupt normal cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenyl ethyl sulfide: Similar structure but with a methyl group instead of an ethyl group.
4-Bromo-3-ethylphenyl ethyl sulfide: Similar structure but with a bromo group instead of a chloro group.
3-Ethylphenyl ethyl sulfide: Lacks the chloro group, resulting in different reactivity and properties.
Uniqueness
4-Chloro-3-ethylphenyl ethyl sulfide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-chloro-2-ethyl-4-ethylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClS/c1-3-8-7-9(12-4-2)5-6-10(8)11/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLKUXIMOVXMEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)SCC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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